

Application Notes and Protocols for CaCCinh-A01 in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: CaCCinh-A01

Cat. No.: B15611129

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing **CaCCinh-A01**, a potent inhibitor of Calcium-Activated Chloride Channels (CaCCs), in patch-clamp electrophysiology studies.

Introduction to CaCCinh-A01

CaCCinh-A01 is a small molecule inhibitor widely used in research to probe the function of Calcium-Activated Chloride Channels (CaCCs), particularly the TMEM16A (ANO1) channel.[\[1\]](#) [\[2\]](#)[\[3\]](#) It is a valuable tool for investigating the physiological and pathophysiological roles of these channels in various cellular processes.[\[2\]](#)[\[3\]](#)

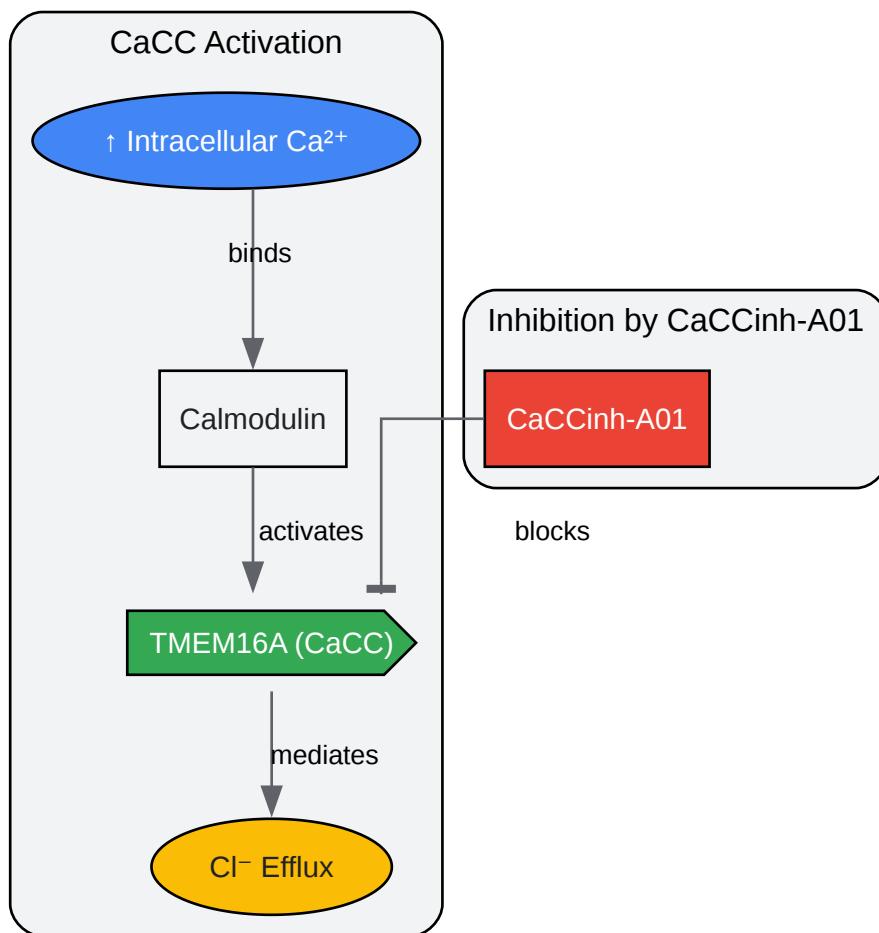
Physicochemical Properties of CaCCinh-A01

A summary of the key chemical and physical properties of **CaCCinh-A01** is presented in the table below.

Property	Value
Synonyms	6-tert-butyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, TMEM16 Blocker I[4][5]
Molecular Formula	C ₁₈ H ₂₁ NO ₄ S[1][4][5]
Molecular Weight	347.43 g/mol [1][4][5]
CAS Number	407587-33-1[1][4]
Appearance	White to off-white solid[1]
Purity	≥98% (HPLC)
Solubility	Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM with gentle warming). Insoluble in water[4].
Storage	Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[1][4]

Mechanism of Action

CaCCinh-A01 functions as a direct blocker of CaCCs. Its primary target is the TMEM16A (ANO1) channel, a key component of CaCCs in many cell types.[1][2][3] Studies have shown that **CaCCinh-A01** binds to a pocket located above the pore of the TMEM16A channel, leading to both pore blockage and collapse, thereby inhibiting chloride ion flux.[2]



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Figure 1: Signaling pathway of CaCC activation and inhibition by **CaCCinh-A01**.

Application Notes for Patch-Clamp Electrophysiology Recommended Working Concentrations

The effective concentration of **CaCCinh-A01** can vary depending on the cell type and the specific subtype of CaCC being studied. The table below summarizes reported IC₅₀ values and effective concentrations from the literature.

Target	Cell Type	Assay	IC ₅₀ / Effective Concentration
TMEM16A	TMEM16A-expressing FRT cells	Iodide influx assay	2.1 μ M (IC ₅₀)[1][4]
CaCC	Human bronchial and intestinal cells	Electrophysiology	~10 μ M (IC ₅₀)[1]
CaCC	-	-	0.1 μ M (38% inhibition)[1][6]
CaCC	-	-	1 μ M (66% inhibition)[1][6]
CaCC	-	-	10 μ M (91% inhibition)[1][6]
ANO6 (TMEM16F)	HEK293 cells	Inside-out patch-clamp	20 μ M (significant reduction in current)[7][8]

For initial patch-clamp experiments, a concentration range of 1 μ M to 30 μ M is recommended. A dose-response curve should be generated to determine the precise IC₅₀ for the specific cell type and experimental conditions.

Stock Solution Preparation

It is recommended to prepare a high-concentration stock solution of **CaCCinh-A01** in DMSO.

Materials:

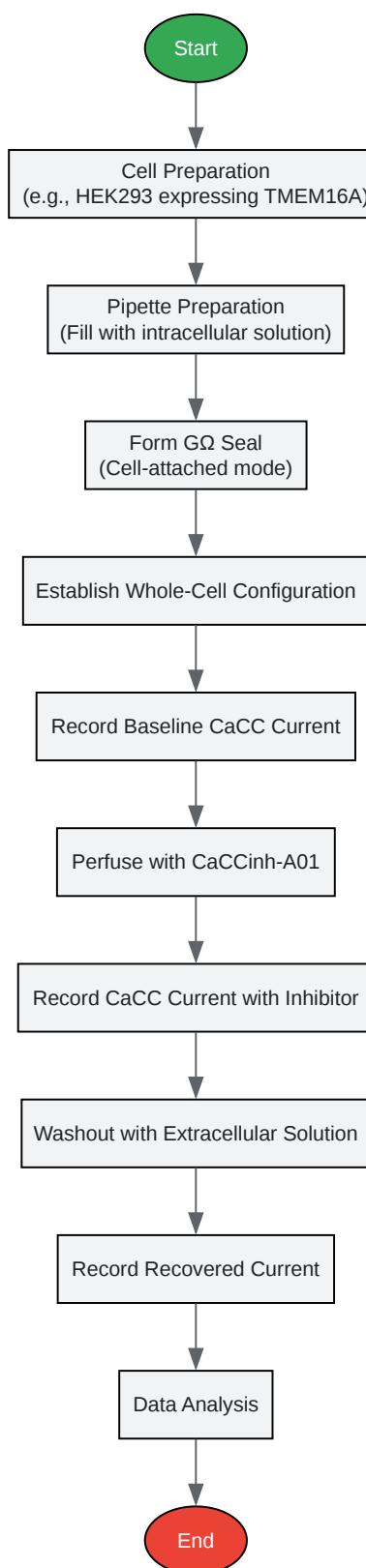
- **CaCCinh-A01** powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Protocol:

- Allow the **CaCCinh-A01** powder to equilibrate to room temperature before opening the vial.
- To prepare a 10 mM stock solution, add 287.83 μ L of DMSO per 1 mg of **CaCCinh-A01** (Molecular Weight: 347.43 g/mol).
- Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be required.[6]
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.[1][4]

Detailed Experimental Protocol: Whole-Cell Patch-Clamp

This protocol provides a general framework for investigating the inhibitory effects of **CaCCinh-A01** on CaCCs using the whole-cell patch-clamp technique.

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for whole-cell patch-clamp analysis of **CaCCinh-A01**.

Cell Preparation

- Use a cell line endogenously expressing CaCCs or a heterologous expression system (e.g., HEK293 or CHO cells) stably transfected with the TMEM16A gene.
- Plate cells on glass coverslips at a suitable density for patch-clamping 24-48 hours before the experiment.

Solutions

- Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., ~1 μM to activate CaCCs). Adjust pH to 7.2 with CsOH.
 - Note: CsCl is used to block potassium channels. The free calcium concentration is critical for activating CaCCs and should be carefully controlled using a calcium buffer calculator.

Recording Protocol

- Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
- Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.
- Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
- Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -60 mV.
- Elicit CaCC currents using a voltage step protocol (e.g., voltage steps from -100 mV to +100 mV in 20 mV increments for 500 ms).

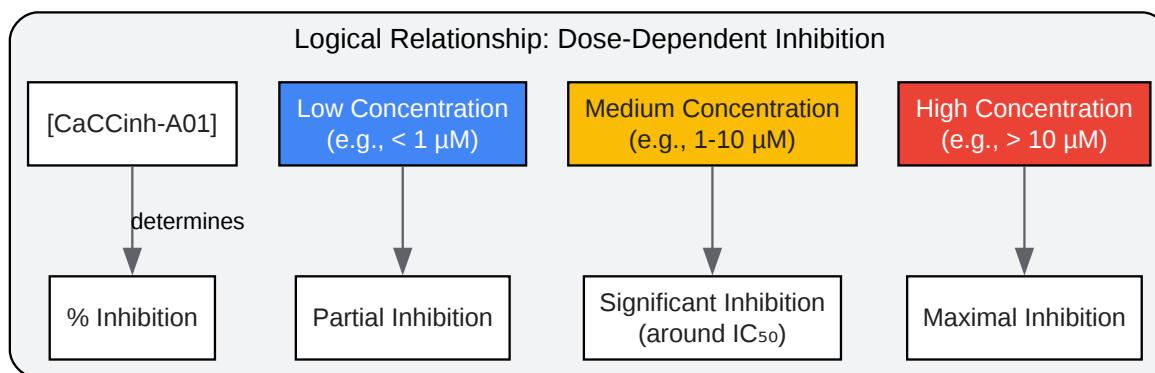
- Record stable baseline currents for several minutes.

Drug Application

- Dilute the **CaCCinh-A01** stock solution into the extracellular solution to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically $\leq 0.1\%$) to avoid solvent effects.
- Perfuse the recording chamber with the **CaCCinh-A01**-containing solution.
- Record the currents until a steady-state block is achieved.
- To test for reversibility, perfuse the chamber with the control extracellular solution to wash out the compound.

Data Analysis

- Measure the peak current amplitude at each voltage step before, during, and after **CaCCinh-A01** application.
- Calculate the percentage of current inhibition at each concentration.
- Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the **CaCCinh-A01** concentration.
- Fit the dose-response curve with the Hill equation to determine the IC_{50} value.



[Click to download full resolution via product page](#)**Figure 3:** Logical relationship of **CaCCinh-A01** concentration and channel inhibition.

Concluding Remarks

CaCCinh-A01 is a specific and effective inhibitor of TMEM16A/CaCCs, making it an essential pharmacological tool. The protocols and data presented here serve as a comprehensive guide for researchers to effectively utilize **CaCCinh-A01** in patch-clamp studies to explore the roles of these important ion channels. It is crucial to perform appropriate vehicle controls and to determine the optimal concentration range for each specific experimental model.

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